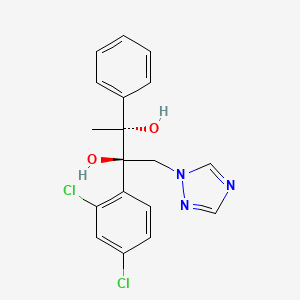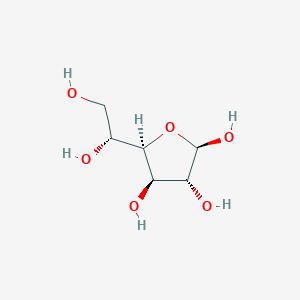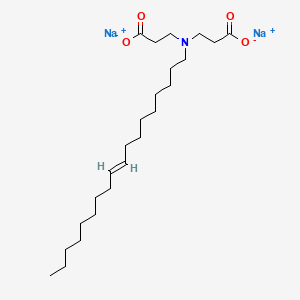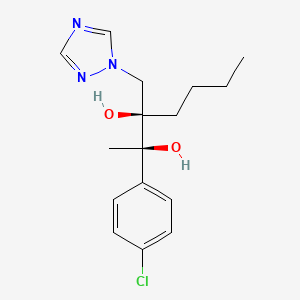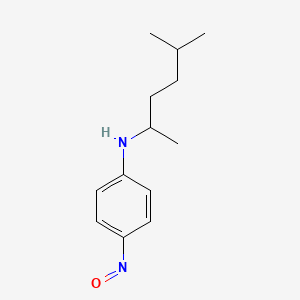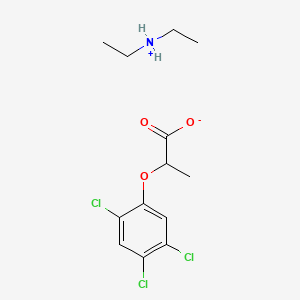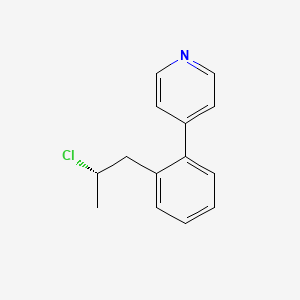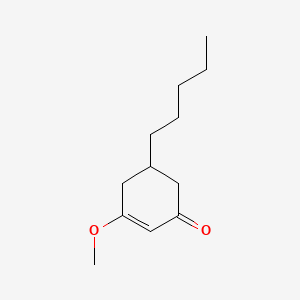
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C29H52O4 and a molecular weight of 464.7 g/mol. It is known for its unique structure, which includes a cyclohexyl group and a long alkenyl chain. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 2-octadecenylsuccinic acid with 3-methylcyclohexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of amides, esters, and other derivatives.
Applications De Recherche Scientifique
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mécanisme D'action
The mechanism of action of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate: Unique due to its specific ester and alkenyl groups.
2-Octadecenylsuccinic acid: Lacks the cyclohexyl group, resulting in different chemical properties.
3-Methylcyclohexanol: A precursor in the synthesis, lacks the alkenyl chain
Uniqueness
This compound stands out due to its combination of a cyclohexyl group and a long alkenyl chain, which imparts unique chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94247-55-9 |
|---|---|
Formule moléculaire |
C29H52O4 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+ |
Clé InChI |
GTHLUNAAZNFADC-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




